molecular formula C11H18N2O2 B2373356 ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate CAS No. 957043-25-3

ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate

Cat. No.: B2373356
CAS No.: 957043-25-3
M. Wt: 210.277
InChI Key: XCZUSJYSGYITDU-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl ester group and a propanoate chain attached to a pyrazole ring substituted with three methyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural and chemical properties .

Preparation Methods

The synthesis of ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted hydrazines. One common method includes the use of vitamin B1 as a catalyst, which facilitates the reaction under mild conditions without the need for metal catalysts or harsh reagents . The reaction conditions are generally simple, involving the mixing of reactants in a suitable solvent, followed by heating to promote cyclization and formation of the pyrazole ring.

Chemical Reactions Analysis

Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester and propanoate groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(1,3,5-trimethylpyrazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-5-15-11(14)7-6-10-8(2)12-13(4)9(10)3/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZUSJYSGYITDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(N(N=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolve ethyl 4-acetyl-5-oxohexanoate (2.00 g, 9.99 mmol) in acetic acid (21 mL). Add methyl hydrazine (589 μL, 10.99 mmol) and stir at room temperature for 18 hr. Concentrate and dissolve residue in ethyl acetate. Wash ethyl acetate layer with saturated aqueous sodium bicarbonate solution. Extract aqueous layer twice with ethyl acetate, dry (magnesium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 0:100 to 100% ethyl acetate:hexanes) to give 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propionic acid ethyl ester (1.95 g, 93%). MS (ES): m/z=211 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Name
methyl hydrazine
Quantity
589 μL
Type
reactant
Reaction Step Two

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